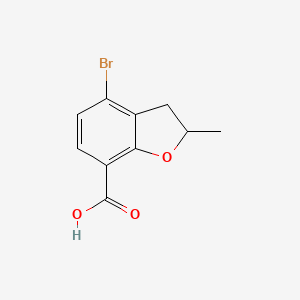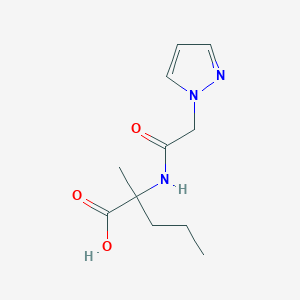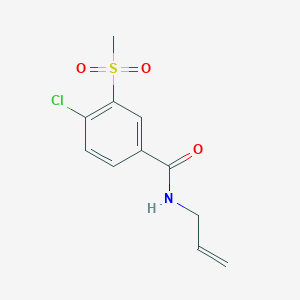
4-chloro-3-methanesulfonyl-N-(prop-2-en-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Allyl-4-chloro-3-(methylsulfonyl)benzamide is an organic compound with the molecular formula C11H12ClNO3S It is characterized by the presence of an allyl group, a chloro substituent, and a methylsulfonyl group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-4-chloro-3-(methylsulfonyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Sulfonylation: The resulting amine is then sulfonylated using methylsulfonyl chloride in the presence of a base like triethylamine.
Amidation: The sulfonylated product is then reacted with allyl chloride in the presence of a base to form the final product, n-Allyl-4-chloro-3-(methylsulfonyl)benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
n-Allyl-4-chloro-3-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base.
Major Products
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of the corresponding dechlorinated compound.
Substitution: Formation of substituted benzamides with various functional groups.
科学研究应用
n-Allyl-4-chloro-3-(methylsulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of n-Allyl-4-chloro-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
4-Chloro-3-(methylsulfonyl)benzamide: Lacks the allyl group, which may affect its reactivity and applications.
n-Allyl-4-chlorobenzamide: Lacks the methylsulfonyl group, which may influence its chemical properties and biological activity.
n-Allyl-3-(methylsulfonyl)benzamide:
Uniqueness
n-Allyl-4-chloro-3-(methylsulfonyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the allyl, chloro, and methylsulfonyl groups allows for a diverse range of chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C11H12ClNO3S |
|---|---|
分子量 |
273.74 g/mol |
IUPAC 名称 |
4-chloro-3-methylsulfonyl-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C11H12ClNO3S/c1-3-6-13-11(14)8-4-5-9(12)10(7-8)17(2,15)16/h3-5,7H,1,6H2,2H3,(H,13,14) |
InChI 键 |
SCEDDHZQRDPZGE-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)C(=O)NCC=C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3,2-benzodioxaborole, 2-[(1E)-1-hexenyl]-](/img/structure/B14912064.png)
![6-bromo-2-(phenoxymethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14912071.png)
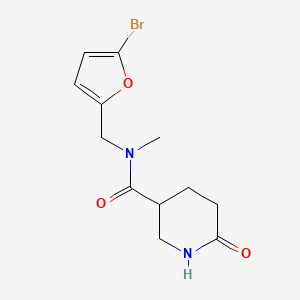
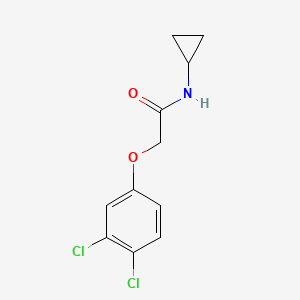



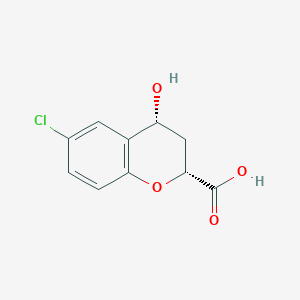
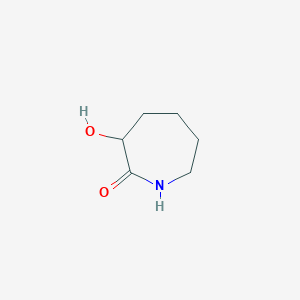
![N,N'-bis[3-(trifluoromethyl)phenyl]pentanediamide](/img/structure/B14912124.png)
